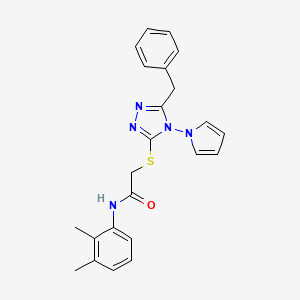

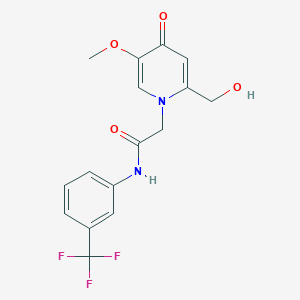

2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the hydroxymethyl and methoxy groups, and the attachment of the acetamide group. The trifluoromethyl group could be introduced using a reagent like trifluoromethylphenylboronic acid .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyridine ring, for example, is known to participate in various reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and its ability to cross biological membranes .科学的研究の応用

Metabolism and Herbicide Activity

Acetochlor, closely related to the chemical structure , has been studied for its metabolism in human and rat liver microsomes. The comparative metabolism study revealed distinct metabolic pathways in rat versus human liver microsomes, suggesting species-specific enzymatic activities involving cytochrome P450 isoforms CYP3A4 and CYP2B6. Such findings are essential for understanding the biotransformation and potential environmental impact of chloroacetamide herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Radiochemical Synthesis for Study of Herbicide Metabolism

Another aspect of scientific research involves the radiosynthesis of chloroacetanilide herbicides for detailed metabolic studies. By using tritium gas for the reductive dehalogenation of iodoacetochlor, researchers developed a method to obtain high-specific-activity [phenyl-4-3H]acetochlor. Such methodologies enable the tracking of herbicide metabolites, providing insights into their environmental fate and biological interactions (Latli & Casida, 1995).

Antimicrobial Activity of Chemical Derivatives

Research into the antimicrobial activity of chemical derivatives similar in structure to the compound has shown promising results against a range of bacterial and mycobacterial pathogens. For instance, rhodanine-3-acetic acid-based amides demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential for developing new antimicrobial agents from this chemical scaffold (Krátký, Vinšová, & Stolaříková, 2017).

Synthesis and Memory Facilitation

The synthesis and study of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides revealed effects on learning and memory facilitation in mice. This research indicates the potential neurological applications of compounds structurally related to the initial chemical, suggesting avenues for the development of therapeutic agents targeting cognitive functions (Li Ming-zhu, 2012).

Chemoselective Acetylation in Drug Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using catalysis by Novozym 435, showcases the application of the compound's functional groups in synthesizing intermediates for antimalarial drugs. This process emphasizes the importance of selective chemical reactions in developing pharmacologically active molecules with minimal side reactions (Magadum & Yadav, 2018).

特性

IUPAC Name |

2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O4/c1-25-14-7-21(12(9-22)6-13(14)23)8-15(24)20-11-4-2-3-10(5-11)16(17,18)19/h2-7,22H,8-9H2,1H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSCKHHEEJZJBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=CC1=O)CO)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-8-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2416305.png)

![2-[1-(1,1-Difluoroethyl)cyclopropyl]-N'-hydroxyethanimidamide](/img/structure/B2416307.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2416315.png)

![(E)-1-allyl-4-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416316.png)

![N-cyclohexyl-3-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2416317.png)